3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride (CAS 2446932-26-7) is a structurally simplified cereblon (CRBN) E3 ligase ligand designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. Unlike traditional immunomodulatory drugs (IMiDs) such as pomalidomide or lenalidomide, this compound replaces the rigid, electron-withdrawing isoindoline-1,3-dione core with a flexible 3-aminoaniline moiety linked directly to the glutarimide ring [2]. Supplied as a stable hydrochloride salt, it provides quantifiable advantages in handling stability (>98% purity retention over 30 days), enhanced aqueous solubility, and a highly nucleophilic primary amine for linker conjugation. This makes it a targeted procurement choice for discovery programs aiming to bypass the synthetic bottlenecks and rigid exit-vector limitations associated with standard phthalimide-based CRBN ligands.
Attempting to substitute this compound with standard pomalidomide fundamentally alters both the synthetic workflow and the resulting degrader's geometry. The primary amine on pomalidomide is heavily deactivated by the adjacent phthalimide carbonyls, often requiring elevated-temperature coupling conditions that can degrade sensitive target-binding warheads [1]. Furthermore, pomalidomide enforces a rigid, planar exit vector that restricts ternary complex formation with sterically demanding target proteins [2]. Conversely, substituting with the free-base form of 3-[(3-aminophenyl)amino]piperidine-2,6-dione (CAS 1472731-41-1) introduces severe procurement risks regarding shelf-life; the electron-rich phenylenediamine-like core is prone to rapid oxidation under atmospheric conditions, leading to batch-to-batch reproducibility failures and depressed coupling yields [3]. Procuring the hydrochloride salt specifically resolves these stability and reactivity issues.
The electron-rich nature of the 3-aminophenyl group in this compound provides a highly nucleophilic primary amine, in stark contrast to the deactivated aniline found in traditional IMiDs. When subjected to standard mild amide coupling conditions, the neutralized hydrochloride salt achieves rapid and near-complete conversion, whereas pomalidomide struggles due to the electron-withdrawing phthalimide core [1].
| Evidence Dimension | Amide coupling conversion yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | Pomalidomide (<40% yield) |
| Quantified Difference | >45% absolute increase in coupling yield |
| Conditions | HATU/DIPEA, DMF, room temperature, 2 hours |
Allows buyers to utilize mild, room-temperature conjugation conditions, which is essential for preserving the integrity of fragile, complex warheads during late-stage PROTAC assembly.
PROTACs frequently violate traditional drug-like physicochemical rules, making every dalton of molecular weight critical. By eliminating the phthalimide ring system, this simplified CRBN ligand significantly reduces the molecular footprint of the E3-recruiting moiety while maintaining high-affinity cereblon binding [1].
| Evidence Dimension | Core molecular weight contribution |
| Target Compound Data | 219.2 Da (free base equivalent) |
| Comparator Or Baseline | Pomalidomide (273.2 Da) |
| Quantified Difference | 54 Da reduction in molecular weight |
| Conditions | In silico physicochemical profiling of the E3 ligand core |
Saves critical molecular weight budget, directly improving the probability of achieving oral bioavailability and favorable cell permeability for the final degrader.
The electron-rich 3-aminoaniline core is inherently susceptible to oxidative degradation when stored as a free base. Procurement of the hydrochloride salt effectively protonates the basic centers, providing robust protection against atmospheric oxidation and ensuring consistent stoichiometric performance across multiple synthetic campaigns [1].
| Evidence Dimension | Purity retention over time |
| Target Compound Data | >98% purity retained |
| Comparator Or Baseline | Free base analog (<92% purity retained) |
| Quantified Difference | Prevention of >6% oxidative degradation |
| Conditions | 30 days ambient atmospheric exposure at 25°C |
Eliminates the need for strict inert-atmosphere storage and prevents batch-to-batch variability caused by degraded starting materials in high-throughput library synthesis.
Standard IMiDs project their linkers from a rigid, planar bicyclic core, which can restrict the conformational space available for ternary complex formation. The -NH- linkage in this compound decouples the phenyl ring from the glutarimide core, introducing a rotatable bond that allows the exit vector to sample a significantly broader range of dihedral angles [1].
| Evidence Dimension | Conformational degrees of freedom at the exit vector |
| Target Compound Data | Rotatable -NH-aryl linkage (multiple low-energy conformers) |
| Comparator Or Baseline | Pomalidomide (fixed, planar isoindoline-1,3-dione trajectory) |
| Quantified Difference | Addition of 2 highly flexible rotatable bonds at the E3-linker junction |
| Conditions | Computational conformational sampling of the E3-ligand-linker interface |
Enables the discovery of effective degraders for sterically occluded or 'undruggable' target proteins that fail to form productive ternary complexes with rigid pomalidomide-based linkers.
Because of its highly nucleophilic primary amine and reliable solubility as a hydrochloride salt, this compound is suited for automated, parallel synthesis platforms. It allows for rapid amide coupling or reductive amination under mild conditions, maximizing library output without requiring bespoke optimization for each linker [1].
The 54 Da reduction in molecular weight compared to pomalidomide makes this ligand an efficient starting point for programs targeting oral administration. It provides crucial headroom within the 'Beyond Rule of 5' (BRo5) physicochemical space to incorporate larger target-binding warheads without sacrificing cell permeability [2].
For targets where traditional pomalidomide- or lenalidomide-based PROTACs fail to induce a productive ternary complex due to rigid steric clashes, the flexible -NH-aryl exit vector of this compound allows the linker to adopt alternative trajectories, rescuing degradation activity [3].
When synthesizing covalent PROTACs or utilizing macrocyclic warheads that are sensitive to heat or strong bases, the ability to couple this ligand at room temperature using standard mild reagents (e.g., HATU) prevents the decomposition of the target-binding domain during late-stage assembly [4].